An In-depth Technical Guide to the Chemical Properties and Reactivity of Triethylaluminum
An In-depth Technical Guide to the Chemical Properties and Reactivity of Triethylaluminum
For Researchers, Scientists, and Drug Development Professionals
Triethylaluminum (TEAL) is a highly versatile and reactive organoaluminum compound with significant applications in industrial and academic research. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling procedures, tailored for professionals in chemistry and drug development.
Core Chemical and Physical Properties
Triethylaluminum, with the chemical formula Al₂(C₂H₅)₆, exists as a dimer at room temperature, featuring bridging ethyl groups.[1] It is a colorless, pyrophoric liquid that ignites spontaneously upon contact with air and reacts violently with water.[1][2] Due to its hazardous nature, it requires specialized handling techniques under an inert atmosphere.[3][4]
Physical Properties of Triethylaluminum
The physical characteristics of triethylaluminum are crucial for its handling and use in various applications. Below is a summary of its key physical properties.
| Property | Value | References |
| Molecular Formula | C₆H₁₅Al (monomer) | [2] |
| Molecular Weight | 114.16 g/mol (monomer) | [2] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -50 °C (-58 °F) | [5] |
| Boiling Point | 128-130 °C (262-266 °F) at 50 mmHg | [1][5] |
| Density | 0.832 g/cm³ at 25 °C | [6] |
| Vapor Pressure | 1 mmHg at 62.2 °C | [5] |
| Flash Point | -18 °C (-0.4 °F) | [5] |
| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons. Reacts violently with water. | [6] |
| Viscosity | 2.5 mPa·s at 25 °C | [6] |
Thermodynamic Properties of Triethylaluminum
The thermodynamic data for triethylaluminum highlights its high energy content and reactivity.
| Property | Value | References |
| Heat of Formation (liquid, 25 °C) | -218 kJ/mol | [6] |
| Heat of Combustion (25 °C) | -5105.70 ± 2.90 kJ/mol | [1] |
| Heat of Vaporization | 536 J/g | [6] |
| Heat of Hydrolysis (25 °C) | 4619 J/g | [6] |
| Specific Heat (57 °C) | 2.226 J/g·°C | [6] |
Reactivity Profile
Triethylaluminum is a potent Lewis acid and a strong alkylating and reducing agent. Its reactivity is dominated by the polarized aluminum-carbon bonds, which render the ethyl groups nucleophilic and basic.
Reactivity with Air and Water
TEAL is extremely pyrophoric and ignites spontaneously upon exposure to air.[1] It also reacts explosively with water, producing ethane (B1197151) and aluminum hydroxide.[1][2] These reactions are highly exothermic and present significant safety hazards.
Reactivity with Protic Reagents
TEAL reacts vigorously with protic compounds such as alcohols, amines, and terminal alkynes. The reaction involves the protonolysis of the Al-C bond, leading to the formation of ethane and the corresponding aluminum alkoxide, amide, or acetylide.[1] The reactivity with primary and secondary amines can be influenced by steric hindrance.[7][8]
Role in Ziegler-Natta Polymerization
A primary industrial application of TEAL is as a co-catalyst in Ziegler-Natta polymerization of olefins, such as ethylene (B1197577) and propylene.[9][10] In this process, TEAL serves multiple functions:
-
Activation of the Transition Metal Catalyst: It alkylates the transition metal center (e.g., titanium) and reduces it to a lower oxidation state, creating the active catalytic species.[9][11]
-
Scavenging of Impurities: It reacts with and removes impurities like water and oxygen from the reaction system, which would otherwise deactivate the catalyst.[1]
The polymerization proceeds via the Cossee-Arlman mechanism, involving the coordination of the olefin to the vacant site on the transition metal, followed by migratory insertion into the metal-alkyl bond.[12]
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Applications in Organic Synthesis
Beyond polymerization, TEAL is a valuable reagent in various organic transformations:
-
Alkylation Reactions: It can act as an ethylating agent for various electrophiles.
-
Reduction of Carbonyl Compounds: It can reduce esters and ketones, although its reactivity is generally lower than that of dedicated reducing agents like lithium aluminum hydride.[13]
-
Synthesis of Other Organoaluminum Compounds: TEAL is a precursor for the synthesis of other organoaluminum reagents, such as diethylaluminum cyanide.[1]
-
Aufbau Reaction: It is used in the "Aufbau" (growth) reaction, where ethylene is oligomerized to produce long-chain alpha-olefins, which are precursors to fatty alcohols and other commercially important chemicals.[14][15]
Caption: Overview of the key reactivity and applications of triethylaluminum.
Experimental Protocols & Handling
Extreme caution must be exercised when handling triethylaluminum due to its pyrophoric nature. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[3][4] A Class D fire extinguisher for combustible metals should be readily available.[16]
General Handling and Transfer
-
Glassware and Solvents: All glassware must be oven- or flame-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous.
-
Transfer Techniques: TEAL is typically transferred using gas-tight syringes or cannulas. The container should be kept under a positive pressure of inert gas.[4]
Experimental Workflow: Ziegler-Natta Polymerization of Ethylene (Illustrative)
This protocol provides a general workflow for the polymerization of ethylene using a TiCl₄/TEAL catalyst system.
Caption: A typical experimental workflow for Ziegler-Natta polymerization of ethylene.
Quenching and Disposal
Unreacted TEAL must be carefully quenched and disposed of. This is typically done by slowly adding a less reactive alcohol, such as isopropanol, to a cooled and diluted solution of the reaction mixture, followed by the sequential addition of more reactive alcohols (e.g., ethanol, methanol) and finally water.[12][16][17] The resulting aluminum salts can then be dissolved with a mild acid.[16]
Conclusion
Triethylaluminum is a powerful and versatile reagent with significant applications in polymer chemistry and organic synthesis. Its high reactivity, particularly its pyrophoric nature, necessitates stringent safety precautions and specialized handling techniques. A thorough understanding of its chemical properties and reactivity is essential for its safe and effective use in a research and development setting.
References
- 1. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 2. Triethylaluminum | C6H15Al | CID 16682930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triethyl aluminum - HPMC manufacturer [hpmcmanufacturer.com]
- 4. us.metoree.com [us.metoree.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. askfilo.com [askfilo.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
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- 17. purdue.edu [purdue.edu]
